4-(2-Fluorophenyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
4-(2-Fluorophenyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of a fluorophenyl group in this compound enhances its pharmacological properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidine and fluorophenyl derivatives.
Scientific Research Applications
4-(2-Fluorophenyl)pyrrolidin-3-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, including its use in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards these targets . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)pyrrolidin-3-amine dihydrochloride .
- (3R,4S)-1-[6-(6-Methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine .
- N-({(2S)-1-[(3R)-3-Amino-4-(2-fluorophenyl)butanoyl]pyrrolidin-2-yl}methyl)benzamide .
Uniqueness
4-(2-Fluorophenyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorophenyl group enhances its binding affinity and selectivity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H15Cl2FN2 |
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Molecular Weight |
253.14 g/mol |
IUPAC Name |
4-(2-fluorophenyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-9-4-2-1-3-7(9)8-5-13-6-10(8)12;;/h1-4,8,10,13H,5-6,12H2;2*1H |
InChI Key |
REGCLVLZDJJYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=CC=C2F.Cl.Cl |
Origin of Product |
United States |
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